

An In-depth Technical Guide to the FT-IR Spectrum of 4-Nitroindole

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Compound of Interest

Compound Name: 4-Nitroindole

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This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **4-nitroindole**, a crucial molecule in various research and development sectors. Understanding its vibrational properties through FT-IR spectroscopy is fundamental for structural elucidation, purity assessment, and monitoring chemical reactions. This document details the characteristic vibrational modes, presents a summary of quantitative data, and outlines a standard experimental protocol.

Introduction to FT-IR Spectroscopy of 4-Nitroindole

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.^{[1][2]} When a molecule like **4-nitroindole** is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, resulting in the absorption of energy.^[3] An FT-IR spectrum plots the absorbed energy (as transmittance or absorbance) against the wavenumber (in cm^{-1}), creating a unique "fingerprint" of the molecule.^{[3][4]}

The **4-nitroindole** molecule ($\text{C}_8\text{H}_6\text{N}_2\text{O}_2$) combines an indole bicyclic structure with a nitro ($-\text{NO}_2$) functional group. Its FT-IR spectrum is characterized by vibrations arising from the indole ring (N-H, C-H, C=C, and C-N bonds) and the prominent stretching modes of the nitro group.

Experimental Protocol: Acquiring the FT-IR Spectrum

A standard methodology for obtaining the FT-IR spectrum of a solid sample like **4-nitroindole** is outlined below.

Objective: To obtain a high-quality mid-infrared spectrum ($4000\text{--}400\text{ cm}^{-1}$) of solid **4-nitroindole** for structural analysis.

Materials:

- **4-Nitroindole** sample (>98% purity)[5][6]
- Potassium bromide (KBr), spectroscopy grade, desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any residual moisture, as water exhibits a broad O-H absorption band that can interfere with the spectrum.[1]
 - Weigh approximately 1-2 mg of the **4-nitroindole** sample and 100-200 mg of the dry KBr powder.
 - Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.
 - Transfer the powder to the pellet-forming die.
 - Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
 - Collect the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the mid-IR range of 4000 cm⁻¹ to 400 cm⁻¹.

FT-IR Spectrum Analysis of 4-Nitroindole

The FT-IR spectrum of **4-nitroindole** can be divided into distinct regions corresponding to the vibrations of its specific functional groups. The region above 1500 cm⁻¹ is typically used for identifying functional groups, while the more complex region below 1500 cm⁻¹, known as the fingerprint region, is unique to the molecule as a whole.^{[3][4]}

Data Presentation: Vibrational Mode Assignments

The following table summarizes the principal vibrational frequencies observed in the FT-IR spectrum of **4-nitroindole** and their corresponding assignments.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3406	Strong, Sharp	N-H stretching (indole ring)
3100 - 3000	Medium	Aromatic C-H stretching
~1616	Medium	C=C aromatic ring stretching
~1550 - 1475	Strong	Asymmetric NO ₂ stretching
~1456	Medium	C-C ring stretching
~1360 - 1290	Strong	Symmetric NO ₂ stretching
~1336	Medium	C-H in-plane bending
~740	Strong	C-H out-of-plane bending (ortho-disubstituted pattern)

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Detailed Interpretation of Vibrational Modes

A. Indole Ring Vibrations

- **N-H Stretching:** A sharp, strong absorption band is typically observed around 3406 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.^[7] The sharpness of this peak distinguishes it from the broader O-H peaks.^[8]
- **Aromatic C-H Stretching:** The stretching vibrations of the C-H bonds on the aromatic rings (benzene and pyrrole) appear in the region of 3100-3000 cm⁻¹.
- **C=C and C-C Ring Stretching:** The stretching vibrations of the carbon-carbon double bonds within the aromatic system are found at medium intensities around 1616 cm⁻¹ and 1456 cm⁻¹.^[7] These bands are characteristic of aromatic compounds.^[4]
- **C-H Bending:** Out-of-plane bending vibrations for the aromatic C-H bonds are highly characteristic of the substitution pattern. For **4-nitroindole**, a strong peak around 740 cm⁻¹

is indicative of the ortho-disubstituted pattern on the benzene portion of the indole ring. In-plane C-H bending modes can be observed at lower wavenumbers, such as $\sim 1336\text{ cm}^{-1}$.^[7]

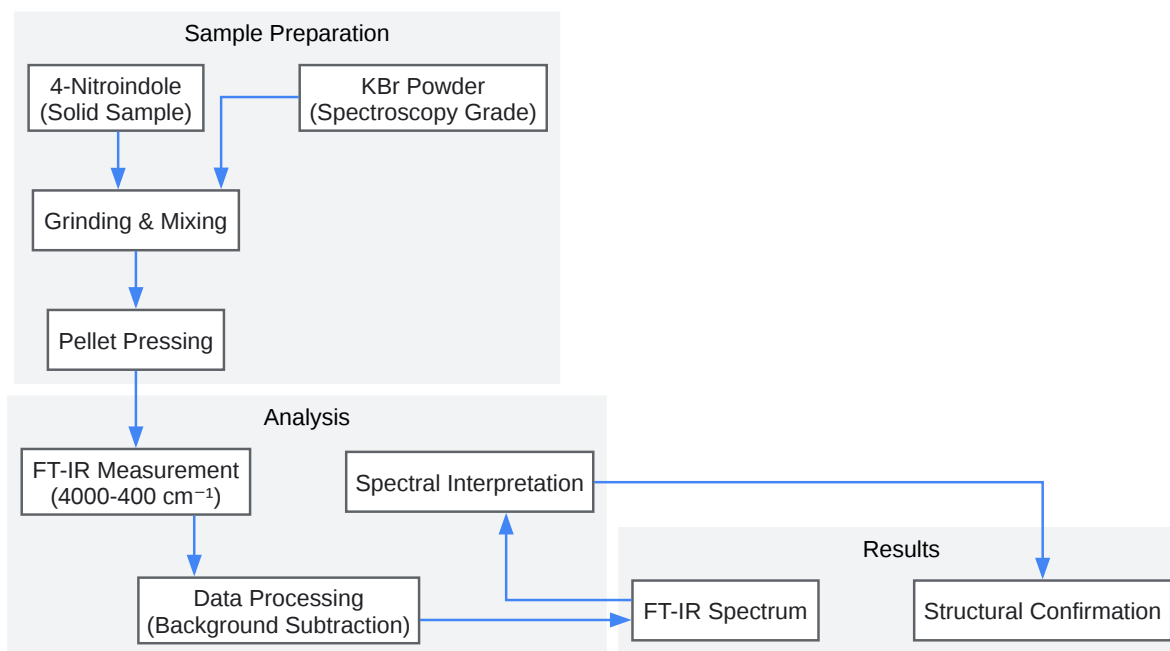
B. Nitro Group (NO₂) Vibrations

The nitro group is the most prominent feature in the spectrum due to the large change in dipole moment during its vibrations, leading to very strong absorption bands.

- **Asymmetric NO₂ Stretching:** A very strong absorption band is found in the range of $1550\text{--}1475\text{ cm}^{-1}$ for aromatic nitro compounds.^[9] This is one of the most characteristic peaks for identifying the presence of a nitro group.
- **Symmetric NO₂ Stretching:** A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between $1360\text{--}1290\text{ cm}^{-1}$.^[9] The presence of both strong asymmetric and symmetric stretching bands is conclusive evidence for the nitro functional group.

Workflow for FT-IR Spectral Analysis

The logical flow from sample preparation to final structural confirmation can be visualized as follows.



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Caption: Workflow for FT-IR analysis of **4-nitroindole**.

Conclusion

The FT-IR spectrum of **4-nitroindole** provides a wealth of structural information. The key identifying features are the sharp N-H stretch of the indole ring around 3406 cm⁻¹ and, most significantly, the two strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the nitro group.^[9] Additional bands related to aromatic C-H and C=C stretching further confirm the indole structure. This detailed spectral analysis serves as a reliable method for the identification and characterization of **4-nitroindole** in various scientific and industrial applications.

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